3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide
Description
The compound 3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide is a heterocyclic hybrid molecule featuring three distinct pharmacophoric motifs:
- Isoxazole ring: A five-membered aromatic ring with oxygen and nitrogen atoms, functionalized at position 3 with a benzyloxy group.
- Pyridazinone core: A six-membered diazine ring with a ketone group at position 6, linked via a propyl chain to the carboxamide.
Synthesis: Based on analogous procedures (e.g., benzyloxy pyridazine derivatives in and carboxamide coupling in ), its synthesis likely involves:
Alkylation of a hydroxylated pyridazinone precursor with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group.
Carbodiimide-mediated coupling (e.g., EDCI/HOBt) of the isoxazole-5-carboxylic acid with the aminopropyl-pyridazinone intermediate .
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-8-4-10-20-22(17)11-5-9-19-18(24)15-12-16(21-26-15)25-13-14-6-2-1-3-7-14/h1-4,6-8,10,12H,5,9,11,13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVOIFPIRIJRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound includes an isoxazole ring, a benzyloxy group, and a pyridazine moiety, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
The compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as carbonic anhydrase, COX-2, and 5-LOX, which are involved in inflammatory pathways .
- Receptor Modulation : The structure suggests potential interactions with adrenergic receptors, which could influence various physiological responses .
2. Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds derived from the pyridazine scaffold have demonstrated significant anti-inflammatory properties by targeting key enzymes involved in inflammation .
- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial activity .
1. In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of similar compounds against various biological targets:
- Enzyme Inhibition : In studies involving enzyme assays, compounds related to the target molecule exhibited IC50 values in the nanomolar range against COX-2 and other targets, suggesting potent inhibitory effects .
2. In Vivo Studies
In vivo studies using animal models have provided insights into the therapeutic potential of these compounds:
- Zebrafish Embryo Toxicity Testing : The toxicity profile was assessed using zebrafish embryos, revealing that certain derivatives had low toxicity while maintaining significant antifungal activity .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (µM) | Biological Effect |
|---|---|---|---|
| This compound | COX-2 | 0.009 | Anti-inflammatory |
| Similar Compound A | 5-LOX | 0.015 | Anti-inflammatory |
| Similar Compound B | Fungal Pathogen | EC50 = 14.44 μg/mL | Antifungal |
Scientific Research Applications
3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide is a complex organic compound with a unique structural framework, represented by the molecular formula . It consists of an isoxazole ring, a benzyloxy group, and a pyridazine moiety. The presence of these functional groups suggests applications in medicinal chemistry, particularly as a candidate for drug development targeting various biological pathways.
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The isoxazole ring can undergo electrophilic substitution reactions, while the carboxamide group may participate in nucleophilic acyl substitution reactions. The benzyloxy group can be cleaved under strong acidic or basic conditions, potentially altering the compound's biological activity.
Biological Activity
Initial studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 plays a crucial role in inflammatory processes, suggesting that this compound could have therapeutic potential in treating conditions such as asthma and chronic obstructive pulmonary disease. Related compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders like Parkinson's disease.
Synthesis
The synthesis of this compound typically involves several steps that may require specific reagents and conditions to ensure high yield and purity.
Related Compounds
The uniqueness of this compound lies in its specific combination of the benzyloxy group and the pyridazine moiety, which may confer distinct pharmacological properties compared to other similar compounds. This structural combination could lead to enhanced selectivity or potency against specific biological targets, making it a valuable candidate for further research and development.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-acetyl-2-ethyl-6-phenyloxypyridazin | Contains pyridazine and phenol groups | PDE4 inhibition |
| 1-benzyl-3-methylisoxazole | Isoxazole ring with benzyl substitution | Neuroprotective properties |
| 2-benzoyl-isoxazole derivatives | Isoxazole with carbonyl substitutions | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on core heterocycles , substituents , and biological relevance . Key examples include:
Key Findings :
Pyridazinone Derivatives: The target compound and 5a () share a pyridazinone core but differ in substituents (sulfonamide vs. isoxazole carboxamide). The benzo-dioxole analog () replaces the isoxazole with a larger aromatic system, increasing molecular weight (377.4 vs.
Isoxazole vs. Pyrazole :
- Pyrazole carboxamides () exhibit structural rigidity due to the five-membered diazole ring, whereas the isoxazole in the target compound introduces an oxygen atom, altering electronic properties and metabolic stability .
Synthetic Strategies: Benzyloxy introduction via alkylation (K₂CO₃/DMF) is common in pyridazinone derivatives (), while carboxamide coupling relies on carbodiimide reagents (). These methods are broadly applicable but sensitive to steric hindrance .
Q & A
Q. How is the compound’s environmental fate assessed, and what methodologies evaluate its ecotoxicity?
- Methodological Answer :
- Environmental Persistence : OECD 301F tests measure biodegradability in aqueous systems .
- Ecotoxicity Assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
- Bioaccumulation : LogP values (measured via shake-flask method) predict lipid membrane partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
